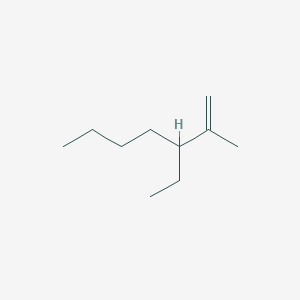

3-Ethyl-2-methyl-1-heptene

概要

説明

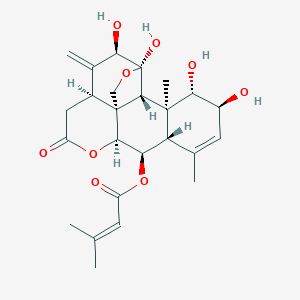

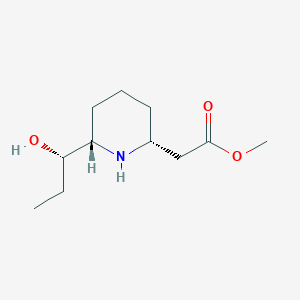

3-Ethyl-2-methyl-1-heptene: is an organic compound with the molecular formula C10H20 . It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in the heptene chain, with ethyl and methyl groups attached to the second and third carbon atoms, respectively .

準備方法

Synthetic Routes and Reaction Conditions:

Hydrocarbon Cracking: One common method for preparing 3-Ethyl-2-methyl-1-heptene involves the cracking of larger hydrocarbons. This process typically requires high temperatures and the presence of a catalyst to break down larger molecules into smaller, more useful fragments.

Alkylation: Another method involves the alkylation of smaller alkenes. For example, ethylene can be reacted with 2-methyl-1-heptene in the presence of a catalyst to produce this compound.

Industrial Production Methods:

化学反応の分析

Types of Reactions:

Oxidation: 3-Ethyl-2-methyl-1-heptene can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or ozone, leading to the formation of ketones or carboxylic acids.

Reduction: This compound can be reduced to its corresponding alkane, 3-Ethyl-2-methylheptane, using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.

Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule, forming halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), ozone (O3)

Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalysts

Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

Oxidation: Ketones, carboxylic acids

Reduction: 3-Ethyl-2-methylheptane

Substitution: Halogenated derivatives such as 3-Ethyl-2-methyl-1-chloroheptene

科学的研究の応用

Chemistry:

Synthesis of Complex Molecules: 3-Ethyl-2-methyl-1-heptene is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine:

Biological Studies: This compound can be used in studies to understand the behavior of alkenes in biological systems, including their metabolism and interactions with enzymes.

Industry:

Polymer Production: It can be used as a monomer in the production of specialty polymers and copolymers, which have applications in various industries including plastics and coatings.

作用機序

Mechanism:

Double Bond Reactivity: The double bond in 3-Ethyl-2-methyl-1-heptene is the primary site of reactivity. It can participate in various addition reactions, where reagents add across the double bond, leading to the formation of new products.

Molecular Targets and Pathways: In biological systems, alkenes like this compound can interact with enzymes that catalyze oxidation or reduction reactions, leading to the formation of metabolites that can be further studied for their biological effects.

類似化合物との比較

2-Methyl-3-ethyl-1-heptene: Similar in structure but with different positioning of the ethyl and methyl groups.

3-Ethyl-2-methyl-2-heptene: Another isomer with the double bond located between the second and third carbon atoms.

3-Methyl-2-ethyl-1-heptene: Similar structure with the positions of the ethyl and methyl groups swapped.

Uniqueness:

特性

IUPAC Name |

3-ethyl-2-methylhept-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20/c1-5-7-8-10(6-2)9(3)4/h10H,3,5-8H2,1-2,4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNQRZLWSGCOUEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941560 | |

| Record name | 3-Ethyl-2-methylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19780-60-0 | |

| Record name | 3-Ethyl-2-methyl-1-heptene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19780-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-2-methyl-1-heptene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2-methylhept-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Thiazolo[5,4-d]pyrimidine, 2-(butylamino)-5-(butylthio)-](/img/structure/B34780.png)

![4-[4-(3,4-Dihydroxyphenyl)butyl]benzene-1,2-diol](/img/structure/B34781.png)

![5-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]-2-methoxy-phenol](/img/structure/B34791.png)

![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)